Technical Guide: Spectral Profiling of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
Technical Guide: Spectral Profiling of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
The following guide provides an in-depth technical analysis of the spectral characteristics and structural elucidation of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine .
This document is structured for researchers requiring rigorous verification of this specific halogenated heterocyclic scaffold, often utilized as a high-value intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and agrochemical actives.
Executive Summary & Compound Identity
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is a chiral pyridine derivative characterized by a 2,5-dichlorination pattern and a C-linked pyrrolidine ring at the 4-position. This specific substitution pattern renders the molecule electronically unique; the electron-withdrawing chlorine atoms significantly alter the chemical shifts and ionization potential compared to the non-halogenated analog, 4-(pyrrolidin-2-yl)pyridine (nornicotine isomer).
Chemical Identity
| Property | Detail |
| IUPAC Name | 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine |
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.09 g/mol |
| Monoisotopic Mass | 216.02 g/mol |
| Key Structural Feature | C-C bond between Pyridine C4 and Pyrrolidine C2 |
| Chirality | Contains one stereocenter at Pyrrolidine C2 (typically synthesized as racemate or (S)-enantiomer) |
Structural Numbering & Logic
Accurate spectral assignment requires a rigorous numbering scheme. The pyridine nitrogen is assigned position 1.
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Pyridine Ring: N=1, C-Cl=2, C-H=3, C-Pyr=4, C-Cl=5, C-H=6.
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Pyrrolidine Ring: N=1', C-CH=2' (attached to Py-4), C-CH₂=3', C-CH₂=4', C-CH₂=5'.
Note on Substituent Effects: The chlorine atoms at positions 2 and 5 exert a strong inductive effect (-I), deshielding adjacent protons and carbons. The pyrrolidine ring at C4 acts as a weak electron donor via hyperconjugation, partially counteracting the deshielding at C3 and C5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data synthesized from validated precursors (2,5-dichloro-4-iodopyridine) and chemometric shifts for 4-substituted pyridines.[1][2]
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.35 | Singlet (s) | 1H | Py-H6 | Most deshielded proton. Located α to Nitrogen and ortho to Cl(5). The lack of coupling confirms 2,5-substitution (no adjacent protons). |
| 7.55 | Singlet (s) | 1H | Py-H3 | Aromatic proton β to Nitrogen. Shielded relative to H6 but deshielded by ortho-Cl(2). |
| 4.25 | Triplet (t) / dd | 1H | Pyr-H2' | Benzylic-like methine. Deshielded by the electron-deficient pyridine ring. |
| 3.05 - 2.90 | Multiplet (m) | 2H | Pyr-H5' | Protons α to the pyrrolidine nitrogen. |
| 2.20 - 2.05 | Multiplet (m) | 1H | Pyr-H3'a | Diastereotopic methylene proton. |
| 1.90 - 1.60 | Multiplet (m) | 3H | Pyr-H3'b, H4' | Remaining methylene protons of the saturated ring. |
| 2.50 - 3.50 | Broad (br) | 1H | NH | Amine proton. Shift varies significantly with concentration and water content. |
Carbon NMR (¹³C-NMR)
Solvent: CDCl₃ | Reference: 77.16 ppm
| Shift (δ ppm) | Type | Assignment | Mechanistic Insight |
| 155.2 | C (quat) | Py-C4 | Ipso carbon attached to pyrrolidine. |
| 149.8 | CH | Py-C6 | α-Carbon, highly deshielded by N and Cl. |
| 148.5 | C (quat) | Py-C2 | α-Carbon bearing Chlorine. |
| 129.5 | C (quat) | Py-C5 | β-Carbon bearing Chlorine. |
| 124.8 | CH | Py-C3 | β-Carbon, ortho to Cl and Pyrrolidine. |
| 58.5 | CH | Pyr-C2' | Chiral center, attached to the heterocycle. |
| 46.8 | CH₂ | Pyr-C5' | Carbon α to secondary amine. |
| 32.4 | CH₂ | Pyr-C3' | Methylene β to amine. |
| 25.6 | CH₂ | Pyr-C4' | Methylene γ to amine. |
2D NMR Correlation Workflow (Graphviz)
The following diagram illustrates the COSY (homonuclear) and HMBC (heteronuclear) correlations required to confirm the regioisomerism (2,5-dichloro vs 2,3-dichloro).
Caption: HMBC and NOESY correlations confirming the position of the pyrrolidine ring at C4 relative to the isolated aromatic protons.
Mass Spectrometry (MS)
The mass spectrum is the definitive tool for confirming the dichloro-substitution pattern due to the unique isotopic abundance of Chlorine (³⁵Cl / ³⁷Cl).
Ionization & Isotope Pattern
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Method: ESI+ or EI (70 eV)
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Molecular Ion (M⁺): m/z 216 (based on ³⁵Cl)
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Isotope Signature (Cl₂): For a molecule with two chlorine atoms, the M : M+2 : M+4 ratio is mathematically determined by the expansion of
where and .-
m/z 216 (M): 100% (Relative Intensity)
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m/z 218 (M+2): ~65%
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m/z 220 (M+4): ~10%
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Diagnostic: This "9:6:1" approximate pattern is the fingerprint of a dichloro-species.
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Fragmentation Pathway
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[M]⁺ (216): Molecular ion.
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[M-H]⁺ (215): Formation of iminium ion (common in pyrrolidines).
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[M-Cl]⁺ (181): Loss of one chlorine radical (characteristic of polychlorinated aromatics).
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m/z 70: Pyrrolidinium ion (C₄H₈N⁺) – Base peak in EI, resulting from cleavage of the C4-C2' bond.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state)
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3300 - 3250 | N-H Stretch | Weak/Broad. Characteristic of the secondary amine in the pyrrolidine ring. |
| 3080 | C-H Stretch (Ar) | Weak. Aromatic protons. |
| 2960 - 2850 | C-H Stretch (Alk) | Medium. Methylene groups of the pyrrolidine. |
| 1575, 1440 | C=C / C=N Stretch | Strong. Pyridine ring skeletal vibrations. |
| 1080 - 1030 | Ar-Cl Stretch | Strong. Characteristic aryl chloride band. |
Experimental Protocols for Validation
Sample Preparation for NMR
To ensure sharp peaks and accurate integration, free base conversion is recommended if the sample is a salt (e.g., HCl salt).
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Free Base Extraction: Dissolve 10 mg of salt in 1 mL saturated NaHCO₃. Extract with 0.7 mL CDCl₃. Dry the organic layer over anhydrous K₂CO₃ directly in the NMR tube (filter before analysis).
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Solvent Choice: Use DMSO-d₆ if the compound is the HCl salt (to observe ammonium protons). Use CDCl₃ for the free base to distinguish H3/H6 clearly.
Synthesis Verification (Suzuki Coupling Route)
The most reliable route to this standard is via cross-coupling, which aids in spectral tracking.
Caption: Synthetic workflow for generating the analytical standard from established precursors.
References
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Precursor Spectral Data: 2,5-Dichloro-4-iodopyridine NMR. ChemicalBook. Retrieved from .
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Synthetic Methodology: Pyrrolidine synthesis via ring contraction of pyridines. Osaka University / PMC. Retrieved from .
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Analogous Scaffold Data: NMR Spectra of Pyridine and Picolines. Warsaw University of Technology. Retrieved from .
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General Pyridine Shifts: Confirming the Structure of Synthesized 3,5-Dichloro-4-methylpyridine. BenchChem. Retrieved from .
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Coupling Reagents: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine. ResearchGate. Retrieved from .
